Home > Products > Screening Compounds P76136 > Avatrombopag Meleate
Avatrombopag Meleate -

Avatrombopag Meleate

Catalog Number: EVT-12646137
CAS Number:
Molecular Formula: C33H38Cl2N6O7S2
Molecular Weight: 765.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Avatrombopag Meleate is classified under the category of thrombopoietin receptor agonists. It has been developed and approved by various health authorities, including the United States Food and Drug Administration and the European Medicines Agency. The compound is synthesized from several chemical precursors through a series of chemical reactions, which are detailed in the synthesis analysis section.

Synthesis Analysis

Methods and Technical Details

The synthesis of Avatrombopag involves several key steps, starting from simpler chemical compounds. The process typically includes:

  1. Formation of Intermediates: The initial steps involve creating intermediate compounds through reactions such as nucleophilic aromatic substitution and amidation.
  2. Purification: After synthesizing the intermediates, purification is carried out using silica gel chromatography to isolate high-purity products.
  3. Final Steps: The final synthesis involves treating the purified intermediates with maleic acid to form Avatrombopag Meleate. This process ensures the final product has minimal impurities, achieving a high yield and purity level (typically above 98%) as measured by high-performance liquid chromatography.

The detailed synthetic route includes adding bromine to a solution of 2-acetyl-4-chlorothiophene in diethyl ether, followed by various extraction and purification steps to obtain the desired compound .

Molecular Structure Analysis

Structure and Data

Avatrombopag Meleate has a complex molecular structure characterized by multiple heterocyclic rings. The structure can be described as follows:

  • Molecular Formula: C₁₈H₂₃ClN₄O₂S
  • Molecular Weight: Approximately 368.92 g/mol
  • Structural Features: The compound consists of six rings, including cyclohexane, piperazine, pyridine, piperidine, thiophene, and thiazole, connected through amide bonds.

The structural complexity contributes to its pharmacological activity as a thrombopoietin receptor agonist.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Avatrombopag involves several key chemical reactions:

  1. Nucleophilic Aromatic Substitution: This reaction forms critical intermediates necessary for constructing the final compound.
  2. Amidation Reaction: This step is crucial for forming amide bonds between different ring structures within the molecule.
  3. Crystallization and Purification: Following the synthesis, crystallization helps in isolating the pure form of Avatrombopag Meleate, which is then purified further to remove any residual impurities.
Mechanism of Action

Process and Data

Avatrombopag Meleate acts primarily as an agonist for the thrombopoietin receptor. The mechanism of action involves:

  1. Binding to Receptors: The compound binds to thrombopoietin receptors on megakaryocytes in the bone marrow.
  2. Stimulation of Platelet Production: This binding activates signaling pathways that promote megakaryocyte proliferation and differentiation, leading to increased platelet production.
  3. Resulting Effects: As a result, patients experience an increase in platelet counts, which is crucial for those undergoing medical procedures where low platelet levels pose significant risks.

Data from clinical studies indicate that Avatrombopag effectively raises platelet counts in patients with chronic liver disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Avatrombopag Meleate exhibits specific physical and chemical properties that are essential for its formulation and therapeutic efficacy:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: The compound shows stability under recommended storage conditions but may degrade under extreme temperatures or humidity.

These properties influence how the drug is formulated into tablets or capsules for patient administration .

Applications

Scientific Uses

Avatrombopag Meleate is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease. Its applications extend to:

  • Preoperative Management: Increasing platelet counts before surgical or dental procedures to reduce bleeding risks.
  • Research Studies: Investigating its effects on platelet production mechanisms in various hematological disorders.

The ongoing research into its pharmacological profile continues to explore additional therapeutic uses beyond its current indications .

Introduction to Thrombopoietin Receptor Agonists as a Therapeutic Class

Historical Development of Small Molecule Thrombopoietin Mimetics

The development of thrombopoietin receptor agonists (TPO-RAs) emerged from the critical need to address thrombocytopenia—a condition characterized by abnormally low platelet counts that increases bleeding risk. Early efforts focused on recombinant thrombopoietin (TPO) proteins, but their clinical utility was limited by immunogenicity and short half-lives. This prompted the search for small molecule alternatives that could activate the TPO receptor (c-Mpl) more reliably. High-throughput screening (HTS) technologies enabled the identification of non-peptide TPO mimetics capable of binding c-Mpl and stimulating megakaryopoiesis. Avatrombopag was discovered through HTS of molecules that promoted proliferation in TPO receptor-transfected murine cell lines, leveraging its species-specific activity (active in humans and chimpanzees due to a histidine residue at position 499 in the transmembrane domain) [3] [4]. This work represented a shift from first-generation peptide agonists (e.g., romiplostim) to orally bioavailable small molecules, overcoming key limitations of injectable biologics [1] [4].

Rationale for Orally Bioavailable Thrombopoietin Receptor Agonists

Orally bioavailable TPO-RAs like avatrombopag address significant pharmacological challenges posed by earlier therapies. First-generation agents required subcutaneous administration (e.g., romiplostim), while early oral agents like eltrombopag exhibited chelation-related food interactions and hepatotoxicity risks. Avatrombopag was engineered to circumvent these issues through:

  • Enhanced Pharmacokinetics: Linear, dose-proportional exposure with minimal interethnic variability (consistent across Japanese, Chinese, and Caucasian populations) [1] [7].
  • Reduced Drug/Diet Interactions: Unlike eltrombopag, avatrombopag absorption is unaffected by food, eliminating strict fasting requirements [1] [4]. Its structure avoids metal chelation, reducing risks of dietary interference or iron deficiency [4].
  • Targeted Receptor Binding: Avatrombopag binds the transmembrane domain of c-Mpl without competing with endogenous TPO, enabling synergistic effects on platelet production [1] [4]. Preclinical studies demonstrated that combining avatrombopag with recombinant TPO increased megakaryocyte differentiation by 200% compared to TPO alone [4].

Table 1: Key Pharmacological Properties of Select Small Molecule TPO-RAs

PropertyAvatrombopagEltrombopagLusutrombopag
Molecular Weight649.65 g/mol [2]442.47 g/mol582.50 g/mol
Chemical FormulaC₂₉H₃₄Cl₂N₆O₃S₂ [2]C₂₅H₂₂N₄O₄C₂₉H₃₂ClN₅O₃S₂
Receptor Binding SiteTransmembrane domainTransmembrane domainTransmembrane domain
Food InteractionsNoneSignificant (polyvalent cations)None
Primary MetabolismCYP2C9/CYP3A4 [2]UGT1A1/CYP1A2CYP3A4

Avatrombopag Maleate: Position within Contemporary Pharmacotherapy

Avatrombopag maleate (Doptelet®) represents a second-generation TPO-RA optimized for clinical convenience and efficacy. Its FDA approvals for thrombocytopenia in chronic liver disease (CLD) patients undergoing procedures (2018) and chronic immune thrombocytopenia (ITP) (2019) highlight its dual therapeutic role. Key differentiators include:

  • Procedural Thrombocytopenia Management: In phase III ADAPT trials, avatrombopag significantly reduced platelet transfusion needs in CLD patients before procedures. Patients with baseline platelets <40×10⁹/L receiving 60 mg daily achieved response rates >65%, compared to 23% with placebo [3] [5].
  • Chronic ITP Management: In a phase III trial, >60% of ITP patients maintained platelet counts ≥50×10⁹/L with avatrombopag, with rapid onset (3–5 days) and durable responses [1] [3].
  • Pharmacoeconomic Value: By averting platelet transfusions in CLD and reducing rescue therapies in ITP, avatrombopag lowers healthcare resource utilization [5]. Its oral route and lack of routine liver monitoring further streamline clinical management [1] [4].

Table 2: Clinical Efficacy of Avatrombopag in Key Indications

IndicationStudyDoseEfficacy OutcomeResponse Rate
CLD (Procedure)ADAPT-1 [3]60 mg ×5 daysPatients avoiding transfusion (baseline <40×10⁹/L)66% vs. 23% (placebo)
CLD (Procedure)ADAPT-2 [3]40 mg ×5 daysPatients avoiding transfusion (baseline 40–50×10⁹/L)88% vs. 38% (placebo)
Chronic ITPPhase III [3] [4]20 mg dailyPatients achieving ≥50×10⁹/L platelets60–80%

Structurally, avatrombopag maleate (C₂₉H₃₄Cl₂N₆O₃S₂·C₄H₄O₄) incorporates a maleate salt to enhance solubility and stability [8]. Its piperidine-carboxylic acid core and thiazole scaffold enable selective c-Mpl binding, activating JAK/STAT and MAPK pathways without inducing platelet hyperactivation [1] [4]. This mechanistic precision underpins its favorable benefit-risk profile in both hepatic and immune-mediated thrombocytopenia.

Compound Names Mentioned:

  • Avatrombopag Maleate
  • Romiplostim
  • Eltrombopag
  • Lusutrombopag
  • Hetrombopag (investigational) [4]

Properties

Product Name

Avatrombopag Meleate

IUPAC Name

but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid

Molecular Formula

C33H38Cl2N6O7S2

Molecular Weight

765.7 g/mol

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)

InChI Key

MISPBGHDNZYFNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.